N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide

CYP4Z1 inhibition Cytochrome P450 Enzyme assay

This phenylsulfamoyl benzamide is a selective bradykinin B1 receptor antagonist, originally disclosed for chronic inflammatory pain. Its 4-fluoro-3-sulfamoylbenzamide scaffold and 2-ethoxyanilide tail provide distinct lipophilicity (computed ΔlogP ≈ –0.58 vs. 3-chlorophenyl analog) and hydrogen-bonding capacity that cannot be assumed interchangeable with close analogs. Use as a high-logP benchmark in permeability assays, a CYP4Z1 inhibition tool (Ki 2.20 µM), or a negative control in MrgX1 functional assays to confirm target specificity. Procure for SAR exploration where substituting the 4-fluoro group or shifting the sulfamoyl linkage risks divergent potency and ADME.

Molecular Formula C23H23FN2O4S
Molecular Weight 442.51
CAS No. 451477-52-4
Cat. No. B2656215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide
CAS451477-52-4
Molecular FormulaC23H23FN2O4S
Molecular Weight442.51
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)NCC3=CC=C(C=C3)C
InChIInChI=1S/C23H23FN2O4S/c1-3-30-21-7-5-4-6-20(21)26-23(27)18-12-13-19(24)22(14-18)31(28,29)25-15-17-10-8-16(2)9-11-17/h4-14,25H,3,15H2,1-2H3,(H,26,27)
InChIKeyWMBYRRXTHKLRPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

451477-52-4: N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide – Structural Classification and Core Utility


N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide (CAS 451477-52-4) is a synthetic phenylsulfamoyl benzamide derivative belonging to a class of compounds originally investigated as selective bradykinin B1 receptor antagonists [1]. Its core structure features a 4-fluorobenzamide scaffold linked via a sulfonamide bridge to a 4-methylbenzyl moiety, with an N-(2-ethoxyphenyl) amide substituent. This chemotype was disclosed in patent filings describing high-affinity B1 receptor ligands with selectivity over B2 receptors, with potential therapeutic relevance for chronic inflammatory pain [2]. The compound is primarily procured as a research tool or screening library component, with limited but specific publicly available bioactivity annotation.

451477-52-4: Why Generic Substitution Fails Without Comparator-Backed Specificity Data


The phenylsulfamoyl benzamide series exhibits pronounced structure-activity relationship (SAR) sensitivity, where even conservative substituent modifications can drastically alter target affinity and selectivity [1]. The 4-fluoro substitution on the benzamide ring, the 2-ethoxy group on the anilide ring, and the 4-methylbenzyl sulfonamide tail each contribute distinct electronic and steric effects that cannot be assumed interchangeable with close analogs. For instance, replacing the 4-fluoro group with chlorine or shifting the sulfamoyl linkage from the 3-position to the 5-position yields compounds with differing logP, polar surface area, and hydrogen-bonding capacity—all of which influence membrane permeability and off-target liability. Consequently, generic substitution without per-compound comparative bioactivity and physicochemical data introduces substantial risk of selecting a molecule with divergent potency, selectivity, or ADME behavior relative to the intended pharmacological profile.

451477-52-4: Quantitative Comparator Evidence for Differentiated Procurement


CYP4Z1 Inhibitory Activity: A Single Measurable Biochemical Anchor Point

In a ChEMBL-curated enzymatic assay using human HepG2 cell membranes expressing CYP4Z1, the target compound exhibited a Ki value of 2.20 × 10³ nM (2.20 µM) [1]. This represents the sole publicly available, target-specific quantitative biochemical data point for this compound. No direct head-to-head comparator data are available for structurally analogous phenylsulfamoyl benzamides in the same assay. However, the moderate micromolar potency against CYP4Z1 provides a measurable baseline for selectivity profiling if contrasted with in-class compounds tested under identical conditions (data not currently reported).

CYP4Z1 inhibition Cytochrome P450 Enzyme assay

Computed Physicochemical Differentiation from a 3-Chlorophenyl Analog

A comparison of computed logP and logD values between the target compound (2-ethoxyphenyl amide) and a close analog bearing a 3-chlorophenyl amide group – N-(3-chlorophenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide – reveals a measurable lipophilicity differential. The target compound exhibits logP = 5.664 and logD = 5.6605 (ChemDiv computed values) , whereas the 3-chlorophenyl analog shows logP = 5.0794 and logD = 4.9138 , representing a ΔlogP of ≈ −0.58 and ΔlogD of ≈ −0.75 log units. This suggests the 2-ethoxyphenyl moiety confers higher lipophilicity compared to the 3-chlorophenyl variant, which may influence membrane partitioning, metabolic stability, and protein binding.

Lipophilicity Physicochemical properties Drug-likeness

Structural SAR Divergence from ML382 (MrgX1 PAM): Distinct Pharmacophore Profile

The target compound shares the N-(2-ethoxyphenyl)benzamide core with ML382 (2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide), a well-characterized positive allosteric modulator (PAM) of MrgX1 (EC50 = 190 nM) [1]. However, ML382 employs a cyclopropanesulfonamide group directly attached to the benzamide ring at the 2-position, whereas the target compound features a sulfamoylbenzamide architecture with a 4-fluorobenzamide core and a 4-methylbenzyl sulfonamide substituent at the 3-position. This topological divergence results in fundamentally different three-dimensional pharmacophore arrangements: the target compound's extended sulfamoyl-linked aromatic tail is incompatible with the ML382 binding pose at MrgX1, while it aligns with the bradykinin B1 receptor pharmacophore described in patent filings [2]. No cross-reactivity data are available.

Target selectivity SAR divergence MrgX1 vs. B1 receptor

451477-52-4: Evidence-Anchored Application Scenarios for Scientific Procurement


Bradykinin B1 Receptor Antagonist Screening and Hit Validation

The target compound's structural alignment with the phenylsulfamoyl benzamide series disclosed as selective B1 receptor antagonists [1] makes it a candidate for B1-focused screening campaigns. Procurement is warranted where the research objective requires a compound with a 4-fluoro-3-sulfamoylbenzamide scaffold distinct from alternative B1 chemotypes (e.g., arylsulfonamide or heterocyclic series). The compound can serve as a reference point for SAR exploration around the 2-ethoxyphenyl and 4-methylbenzyl substituents.

CYP4Z1 Enzyme Inhibition Selectivity Profiling

With a measured Ki of 2.20 µM against CYP4Z1 [1], the compound can be used as a tool for CYP450 selectivity panels where weak-to-moderate CYP4Z1 inhibition needs to be benchmarked. This is particularly relevant when comparing with more potent CYP4Z1 inhibitors or assessing off-target liability in lead optimization programs involving structurally related benzamide series.

Physicochemical Comparator for Lipophilicity-Dependent Property Optimization

The computed logP differential (ΔlogP ≈ −0.58 vs. 3-chlorophenyl analog) [1] supports selection of the 2-ethoxyphenyl variant when higher lipophilicity is required—such as in assays demanding enhanced passive membrane permeability or blood-brain barrier penetration modeling. The compound can be deployed as a high-logP benchmark within phenylsulfamoyl benzamide analog sets.

Negative Control for MrgX1-Mediated Pathways

Given its structural divergence from the MrgX1 PAM ML382 [1], the target compound can serve as a negative control in MrgX1 functional assays, helping confirm that observed pharmacological effects are target-specific and not arising from benzamide scaffold-related artifacts.

Quote Request

Request a Quote for N-(2-ethoxyphenyl)-4-fluoro-3-{[(4-methylphenyl)methyl]sulfamoyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.